
Mercury(1+), bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury(1+), bromo- is a chemical compound consisting of a mercury ion in the +1 oxidation state bonded to a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
Mercury(1+), bromo- can be synthesized through several methods. One common approach involves the reaction of mercury(II) oxide with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction proceeds under reflux conditions, and the product is isolated by filtration and distillation .
Industrial Production Methods
Industrial production of Mercury(1+), bromo- typically involves large-scale reactions using similar methods as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Mercury(1+), bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of mercury.
Reduction: It can be reduced to elemental mercury.
Substitution: Mercury(1+), bromo- can participate in substitution reactions where the bromine atom is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Halide exchange reactions using other halogen sources like chlorine or iodine.
Major Products Formed
Oxidation: Higher oxidation state mercury compounds.
Reduction: Elemental mercury.
Substitution: Mercury compounds with different halides.
科学研究应用
Mercury(1+), bromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and toxicity studies.
Industry: Utilized in the production of other mercury compounds and as a catalyst in various industrial processes
作用机制
The mechanism by which Mercury(1+), bromo- exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The pathways involved include oxidative stress and disruption of cellular homeostasis .
相似化合物的比较
Similar Compounds
Mercury(II) bromide: Contains mercury in the +2 oxidation state.
Mercury(I) chloride: Similar structure but with chloride instead of bromine.
Mercury(II) chloride: Another mercury compound with a different oxidation state and halide.
Uniqueness
Mercury(1+), bromo- is unique due to its specific oxidation state and the presence of bromine, which imparts distinct chemical properties and reactivity compared to other mercury compounds .
属性
CAS 编号 |
12313-86-9 |
|---|---|
分子式 |
BrHg+ |
分子量 |
280.50 g/mol |
IUPAC 名称 |
bromomercury(1+) |
InChI |
InChI=1S/BrH.Hg/h1H;/q;+2/p-1 |
InChI 键 |
YVBROGLPRDAOEA-UHFFFAOYSA-M |
规范 SMILES |
Br[Hg+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


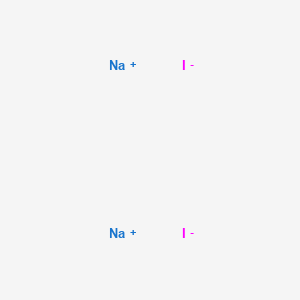
![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
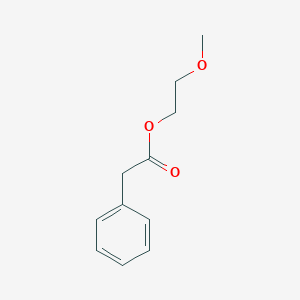
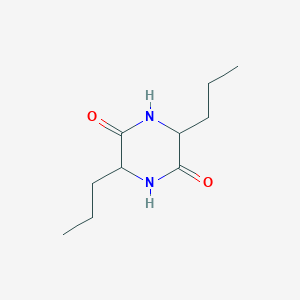
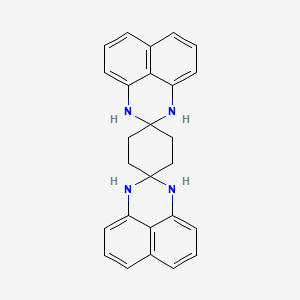

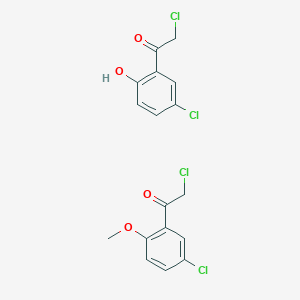
![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
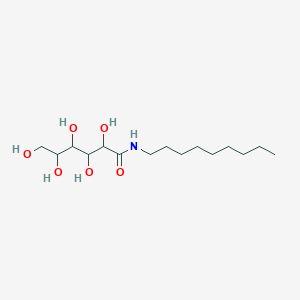
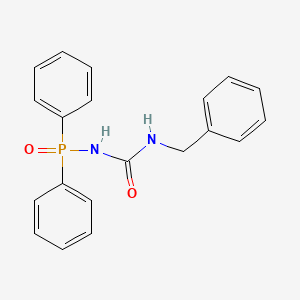
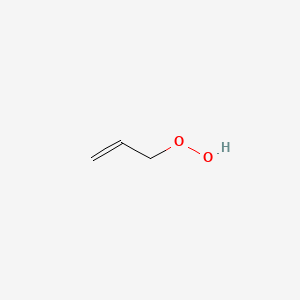
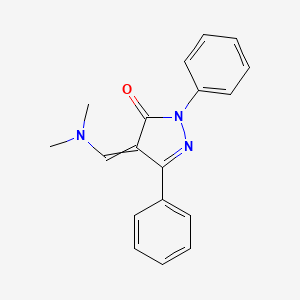

![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
